HEXADECYL(2-HYDROXYETHYL)DIMETHYLAMMONIU
Description
Fundamental Chemical Structures and Nomenclature within the Hexadecyl(2-hydroxyethyl)dimethylammonium Family
The core structure of Hexadecyl(2-hydroxyethyl)dimethylammonium consists of a central, positively charged nitrogen atom. This nitrogen is covalently bonded to four substituents: a long, hydrophobic hexadecyl (or cetyl) alkyl chain (C₁₆H₃₃), two methyl groups (–CH₃), and a hydrophilic 2-hydroxyethyl group (–CH₂CH₂OH). The positive charge of the quaternary ammonium (B1175870) cation is balanced by a counter-ion, leading to the formation of various salts.
The nomenclature for this compound can vary, reflecting different naming conventions. The most common systematic name is Hexadecyl(2-hydroxyethyl)dimethylammonium , often followed by the name of its associated anion (e.g., chloride, bromide, dihydrogen phosphate).
Below is a table detailing the structural components and common nomenclature for salts of this cation.
| Component | Chemical Formula | Common Name |
| Cation | [C₁₆H₃₃N(CH₃)₂(CH₂CH₂OH)]⁺ | Hexadecyl(2-hydroxyethyl)dimethylammonium |
| Cetyl(2-hydroxyethyl)dimethylammonium | ||
| N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium | ||
| Anion Examples | Cl⁻ | Chloride |
| H₂PO₄⁻ | Dihydrogen Phosphate (B84403) | |
| CH₃SO₄⁻ | Methyl Sulfate |
The presence of the hexadecyl chain provides significant hydrophobicity, driving the molecule's surfactant behavior, while the quaternary ammonium head group, along with the hydroxyethyl (B10761427) moiety, constitutes the hydrophilic portion.
Research Significance of Hydroxyethylated Quaternary Ammonium Surfactants in Academic Chemistry
The introduction of a hydroxyethyl group into the head of a quaternary ammonium surfactant has been a subject of considerable academic research. Studies have shown that this modification can significantly influence the compound's surface and aggregation properties. The hydroxyl group can participate in hydrogen bonding, which can affect the packing of surfactant molecules at interfaces and the formation of micelles in solution.
Research indicates that surfactants containing hydroxyethyl groups can be highly efficient at reducing the surface tension of aqueous solutions. researchgate.net The presence of the -OH group can also impact the critical micelle concentration (CMC), which is a key parameter in surfactant performance. For instance, investigations into alkyl-(2-hydroxyethyl)-dimethylammonium bromides have provided detailed physicochemical characterization, including their solubility and phase equilibria, which are fundamental to understanding their behavior in various applications. nih.gov Furthermore, the introduction of a hydroxyl-decorated head group has been proposed to be responsible for the outstanding performances of some of these amphiphilic materials.
Overview of Current Academic Research Trajectories for Hexadecyl(2-hydroxyethyl)dimethylammonium Compounds
Current academic research on Hexadecyl(2-hydroxyethyl)dimethylammonium and its derivatives is primarily focused on their application in materials science and catalysis. The unique properties imparted by the hydroxyethyl group make these compounds effective stabilizing and directing agents in the synthesis of nanomaterials.
One significant area of investigation is their use as protective agents for metallic colloids. For example, N,N-dimethyl-N-cetyl-N-(2-hydroxyethyl) ammonium salts have been successfully employed to stabilize rhodium nanoparticles in aqueous solutions. researchgate.net In this role, the surfactant forms a bilayer structure at the particle surface, preventing agglomeration and influencing the catalytic activity of the nanoparticles. researchgate.net Research has explored the effect of different counter-ions (e.g., chloride, fluoride (B91410), triflate) on the physicochemical and catalytic properties of these stabilized rhodium colloids. researchgate.net
Another prominent research trajectory involves the use of Hexadecyl(2-hydroxyethyl)dimethylammonium salts in the preparation of heterogeneous catalysts. Specifically, Hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate has been utilized as a water-soluble reagent for preparing palladium catalysts supported on alumina (B75360) (Pd/Al₂O₃). researchgate.net These catalysts have shown efficacy in the selective semi-hydrogenation of acetylene (B1199291) to ethylene (B1197577). researchgate.net The compound acts as both a stabilizing and a reducing agent in the formation of the metal nanoparticles, showcasing its multifunctional role in catalyst manufacturing. researchgate.net
The table below summarizes key research findings related to the application of Hexadecyl(2-hydroxyethyl)dimethylammonium compounds.
| Research Area | Compound Variant | Key Findings |
| Nanoparticle Stabilization | N,N-dimethyl-N-cetyl-N-(2-hydroxyethyl) ammonium salts | Effectively stabilizes rhodium(0) colloidal suspensions, with the counter-ion influencing the catalytic properties. researchgate.net |
| Heterogeneous Catalysis | Hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate | Used in the reduction-deposition method to prepare Pd-based catalysts for selective hydrogenation reactions. researchgate.net |
| Physicochemical Properties | Alkyl-(2-hydroxyethyl)-dimethylammonium bromides (including C16 chain) | Detailed studies on solubility, phase equilibria, and thermodynamic properties provide a fundamental understanding of their behavior as precursors for ionic liquids. nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
dihydrogen phosphate;hexadecyl-(2-hydroxyethyl)-dimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44NO.H3O4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(2,3)19-20-22;1-5(2,3)4/h22H,4-20H2,1-3H3;(H3,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZVXLFVBKDMJH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCO.OP(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H46NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074682 | |
| Record name | 1-Hexadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, phosphate (1:1) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85563-48-0 | |
| Record name | Hexadecyl(2-hydroxyethyl)dimethyl ammonium dihydrogen phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85563-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Luviquat mono CP | |
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| Record name | 1-Hexadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, phosphate (1:1) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.626 | |
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| Record name | HYDROXYETHYL CETYLDIMONIUM PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G05UO431K | |
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Synthetic Methodologies and Chemical Transformations
Preparative Strategies for Hexadecyl(2-hydroxyethyl)dimethylammonium Salts
The synthesis of hexadecyl(2-hydroxyethyl)dimethylammonium salts is primarily achieved through quaternization reactions, which involve the alkylation of a tertiary amine. The choice of alkylating agent and starting amine dictates the final product, and subsequent anion exchange reactions can further diversify the available salts.
Quaternization Reactions for N-Hexadecyl-N-(2-hydroxyethyl)-N,N-dimethylammonium Bromide Synthesis
The most direct route for synthesizing N-Hexadecyl-N-(2-hydroxyethyl)-N,N-dimethylammonium Bromide involves a quaternization reaction. This is a type of nucleophilic substitution reaction where the tertiary amine, N,N-dimethyl-2-hydroxyethylamine (also known as 2-(dimethylamino)ethanol), acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of an alkyl halide, in this case, 1-bromohexadecane (B154569) (cetyl bromide). This reaction forms a new carbon-nitrogen bond, resulting in the desired quaternary ammonium (B1175870) cation with bromide as the counterion.
The general reaction is as follows: CH₃(CH₂)₁₅Br + (CH₃)₂NCH₂CH₂OH → [CH₃(CH₂)₁₅N(CH₃)₂(CH₂CH₂OH)]⁺Br⁻
This synthesis can be performed using various solvents, such as ethanol (B145695) or isopropanol, often under reflux conditions to increase the reaction rate.
To align with the principles of green chemistry, which emphasize reducing waste and avoiding the use of hazardous substances, solvent-free methods for the synthesis of quaternary ammonium salts have been developed. These methods not only reduce environmental impact and recycling costs but can also enhance reaction efficiency. researchgate.netresearchgate.netgoogle.com
A pertinent example, demonstrating the viability of this approach, is the solvent-free synthesis of the closely related compound, hexadecylmethyldihydroxyethylammonium bromide. In this process, 1-Bromohexadecane (BHD) and N-methyldiethanolamine (MDEA) are used as the reactants. researchgate.netgoogle.com The reactants are weighed and placed in a reaction vessel equipped for stirring and heating. researchgate.net The mixture is then heated directly, initiating the quaternization reaction without the need for a solvent medium. This method has been shown to produce high conversion rates. researchgate.net
The efficiency and yield of the quaternization reaction are highly dependent on conditions such as temperature, reaction time, and the molar ratio of the reactants. Detailed studies on the solvent-free synthesis of hexadecylmethyldihydroxyethylammonium bromide from 1-Bromohexadecane (BHD) and N-methyldiethanolamine (MDEA) provide insight into the optimization of these parameters. researchgate.netgoogle.com
Effect of Temperature: The conversion rate generally increases with temperature. However, excessively high temperatures (e.g., above 110°C) can lead to the formation of byproducts and discoloration of the product. researchgate.net
Effect of Molar Ratio: The stoichiometry of the reactants is crucial. Using a slight excess of the alkylating agent (1-bromohexadecane) can drive the reaction towards completion and increase the conversion rate of the amine. A molar ratio of BHD to MDEA of 1.1:1.0 was identified as optimal. researchgate.netgoogle.com
Effect of Reaction Time: The reaction proceeds over time, with the conversion rate plateauing after a certain period. For the BHD and MDEA reaction, the optimal time was determined to be 110 minutes, after which the increase in conversion rate becomes negligible. researchgate.net
The following table summarizes the research findings on the optimization of this analogous solvent-free synthesis. researchgate.net
| Parameter | Condition | Observation | Optimal Value |
|---|---|---|---|
| Temperature | 90°C | 54.3% MDEA conversion rate, white product | 110°C |
| 100°C | 75.63% MDEA conversion rate, white product | ||
| 110°C | 90.13% MDEA conversion rate, light yellow product | ||
| 120°C | 92.04% MDEA conversion rate, brown product (byproduct formation) | ||
| Molar Ratio (BHD:MDEA) | 0.9:1.0 | Lower MDEA conversion rate | 1.1:1.0 |
| 1.0:1.0 | Increased MDEA conversion rate | ||
| 1.1:1.0 | Higher MDEA conversion rate | ||
| 1.2:1.0 | Conversion rate does not increase significantly | ||
| Reaction Time | 15-120 min | Conversion rate increases steadily and plateaus after 110 min | 110 min |
These optimized conditions resulted in a conversion rate of 96.78%. researchgate.net
Synthesis of N,N-Dimethyl-N-cetyl-N-(2-hydroxyethyl)ammonium Chloride Precursors
The synthesis of the chloride salt, N,N-Dimethyl-N-cetyl-N-(2-hydroxyethyl)ammonium chloride, follows a similar quaternization pathway as the bromide salt. The primary difference lies in the choice of the alkylating agent. Instead of 1-bromohexadecane, 1-chlorohexadecane (B1210310) is used as the precursor.
The reaction involves N,N-dimethyl-2-hydroxyethylamine and 1-chlorohexadecane. sdgrkr.com Due to the lower reactivity of alkyl chlorides compared to alkyl bromides, reaction conditions may require longer times or higher temperatures to achieve comparable yields. The synthesis of a shorter-chain analog, dodecyl dimethyl hydroxyethyl (B10761427) ammonium chloride, has been successfully carried out using 2-chloroethanol (B45725) and dimethyl laurylamine. sdgrkr.com
Anion Exchange and Counterion Variation for Diverse Hexadecyl(2-hydroxyethyl)dimethylammonium Salts
Once a halide salt of hexadecyl(2-hydroxyethyl)dimethylammonium has been synthesized, the counterion can be readily exchanged to produce a variety of salts with different properties. This anion exchange is a common strategy to tailor the characteristics of ionic liquids and surfactants. researchgate.net
A typical method involves starting with the chloride salt (HEA16Cl) and reacting it with a salt of the desired anion, often a silver salt, which results in the precipitation of silver chloride. An alternative and more common method utilizes anion-exchange resins. researchgate.net The quaternary ammonium halide is passed through a column packed with a resin that has been pre-loaded with the desired anion (e.g., hydroxide (B78521), acetate (B1210297), or bicarbonate). The resin captures the halide ions and releases the new anions into the solution with the quaternary ammonium cation.
This technique has been used to prepare a range of N,N-dimethyl-N-cetyl-N-(2-hydroxyethyl)ammonium salts, including those with bicarbonate (HCO₃⁻), fluoride (B91410) (F⁻), triflate (CF₃SO₃⁻), and tetrafluoroborate (B81430) (BF₄⁻) counterions. researchgate.net
Chemical Modifications and Derivatization Studies of the Hydroxyethyl Moiety
The hydroxyethyl group (-CH₂CH₂OH) on the hexadecyl(2-hydroxyethyl)dimethylammonium cation is a reactive functional handle that can be chemically modified to create derivatives with altered properties. The primary reaction targeting this group is esterification.
Esterification involves the reaction of the hydroxyl group with a carboxylic acid or, more commonly, a more reactive derivative like a fatty acid anhydride (B1165640) or acyl chloride. This reaction forms an ester linkage, converting the hydroxyl group into an acyloxyethyl group. A patented process describes the production of ester-containing quaternary ammonium salts by reacting a hydroxyl-bearing quaternary ammonium salt with a fatty acid anhydride. google.com The molar ratio of the fatty acid anhydride to the quaternary ammonium salt can be controlled to manage the degree of esterification. google.com This modification significantly increases the hydrophobicity of the head group, which can impact the surfactant's properties, such as its biodegradability and interaction with surfaces. The synthesis of various cationic esterquat surfactants involves the esterification of alkanolamines followed by quaternization. researchgate.net
Functionalization Reactions of the Primary Alcohol Group in Hexadecyl(2-hydroxyethyl)dimethylammonium Structures
The presence of a primary alcohol group in the structure of hexadecyl(2-hydroxyethyl)dimethylammonium salts offers a reactive site for various chemical modifications. This hydroxyl (-OH) moiety can be functionalized to alter the molecule's physical and chemical properties, such as its solubility, reactivity, and surfactant characteristics. Key functionalization reactions include esterification and etherification.
Esterification: The hydroxyl group can be converted into an ester group, a common strategy for modifying such quaternary ammonium salts. One established method involves the reaction of a quaternary ammonium salt containing a hydroxyl group with a fatty acid anhydride. google.com This process allows for the esterification of the hydroxyl groups to produce a quaternary ammonium salt with an ester group, often with high conversion rates and minimal byproducts like free fatty acids. google.com The reaction is typically conducted at elevated temperatures, often in the range where the quaternary ammonium salt is in a molten state to facilitate the reaction. google.com The use of an anhydride is advantageous for achieving a high degree of conversion. google.com
| Parameter | Description | Source(s) |
| Reactants | Quaternary ammonium salt with a hydroxyl group (e.g., Hexadecyl(2-hydroxyethyl)dimethylammonium halide) and a fatty acid anhydride. | google.com |
| Reaction Type | Esterification | google.com |
| Temperature | Preferably from the melting point of the quaternary ammonium salt up to 150°C. This prevents the decomposition of the reactants and products. | google.com |
| Catalyst/Solvent | The reaction can be carried out without a solvent, though an inert solvent can be used to reduce the melting point of the salt. | google.com |
| Outcome | Formation of a quaternary ammonium salt containing an ester group with a high degree of conversion. | google.com |
This type of modification is analogous to esterification reactions performed on other hydroxyl-containing compounds, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), where carboxylic acids are coupled to the alcohol in the presence of activating agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). researchgate.netresearchgate.net
Etherification: Another potential functionalization is the O-alkylation of the hydroxyl group to form an ether linkage. This reaction can be carried out on alkanolammonium salts under phase transfer catalysis conditions. google.com The process may involve a two-stage approach where the initial quaternization of the precursor alkanolamine is followed by the etherification of the hydroxyl group after the addition of a strong base, such as an aqueous alkali metal hydroxide solution. google.com The quaternary salt formed can sometimes act as its own phase transfer catalyst, facilitating the O-alkylation reaction. google.com
Application of Derivatization in Analytical Research (e.g., for fatty acid analysis using N-(2-Hydroxyethyl) pyrrolidine)
In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more suitable for a specific measurement method. This is particularly relevant for the analysis of fatty acids by liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS), where the underivatized molecules often exhibit poor ionization efficiency and thus low detection sensitivity. rsc.org
A notable application that mirrors the structure of the target compound's headgroup is the use of N-(2-Hydroxyethyl)pyrrolidine (NHP) as a derivatizing agent for the sensitive determination of fatty acids in biological samples. proquest.comresearchgate.net This pre-column derivatization strategy significantly enhances the MS detection signals, allowing for more robust and sensitive quantification. proquest.com
The procedure involves converting the carboxylic acid group of the fatty acids into an amide derivative bearing the NHP tag. This chemical modification improves chromatographic retention on reverse-phase columns and, more importantly, increases the ionization efficiency in the mass spectrometer. proquest.com Research has shown that this derivatization can increase the method's sensitivity by up to 100-fold compared to the analysis of underivatized fatty acids. proquest.com The derivatized fatty acids can then be accurately quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-ESI-MS/MS) in selective reaction monitoring (SRM) mode. proquest.comresearchgate.net
| Step | Description | Source(s) |
| 1. Activation | The fatty acids (RCOOH) are first activated. For example, the hydroxyl group of the carboxylic acid is replaced by chlorine using an agent like oxalyl chloride to form a reactive acyl chloride (RCOCl). | proquest.com |
| 2. Derivatization | The activated fatty acid (RCOCl) is then reacted with N-(2-hydroxyethyl) pyrrolidine (B122466) (NHP). The NHP molecule displaces the chlorine, forming a stable NHP-fatty acid amide derivative. | proquest.comresearchgate.net |
| 3. Analysis | The resulting NHP-fatty acid derivatives are analyzed by HPLC-ESI-MS/MS. The SRM mode is used for selective and sensitive quantification of each fatty acid. | proquest.com |
| Benefit | Greatly enhanced detection sensitivity (up to 100-fold improvement) and improved chromatographic separation on reverse-phase columns. | proquest.com |
This approach allows for the determination of various fatty acids, including palmitic acid, stearic acid, and oleic acid, at very low concentrations in complex matrices like algae extracts. proquest.com
Advanced Analytical Characterization Techniques
Spectroscopic Analysis of Hexadecyl(2-hydroxyethyl)dimethylammonium Compounds
Spectroscopic methods are fundamental in determining the molecular structure and properties of Hexadecyl(2-hydroxyethyl)dimethylammonium. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.
NMR spectroscopy is a powerful tool for probing the structure and dynamic behavior of molecules in solution. For Hexadecyl(2-hydroxyethyl)dimethylammonium, it provides critical insights into its chemical environment and spatial arrangement, both as a monomer and within micellar aggregates.
The chemical shifts of hydrogen (¹H) and carbon (¹³C) nuclei are highly sensitive to their local electronic environment, which can be altered by changes in pH. This sensitivity is particularly useful for studying the acid-base properties of the terminal hydroxy group in the Hexadecyl(2-hydroxyethyl)dimethylammonium cation.
Research has shown that by monitoring the variations in the ¹H and ¹³C NMR chemical shifts of the hydroxyethyl (B10761427) group as a function of pH, the acid dissociation constant (pKa) of the hydroxy group can be accurately estimated. researchgate.netkisti.re.kr Studies on micellized Hexadecyl(2-hydroxyethyl)dimethylammonium bromide demonstrated that this method, along with monitoring pH changes upon hydroxide (B78521) addition, yields pKa values in the range of 12.4–12.6. researchgate.netkisti.re.kr This finding is significant as it indicates that micellization does not substantially alter the deprotonation equilibrium of the headgroup when compared to related small molecules like choline (B1196258), which has a reported pKa of 12.8. researchgate.netkisti.re.kr The ability to track these subtle changes in chemical shifts provides a detailed understanding of the ionization behavior at the micelle-water interface.
Table 1: Estimated pKa Values for the Hydroxy Group of Hexadecyl(2-hydroxyethyl)dimethylammonium Bromide
| Analytical Method | Estimated pKa Range | Source |
|---|---|---|
| ¹H and ¹³C NMR Chemical Shift Variation with pH | 12.4–12.6 | researchgate.netkisti.re.kr |
| Monitoring pH increase on addition of OH⁻ | 12.4–12.6 | researchgate.netkisti.re.kr |
| Kinetic Measurements (for comparison) | 12.4 | researchgate.net |
NMR spectroscopy is also instrumental in determining the three-dimensional conformation of the flexible headgroup of Hexadecyl(2-hydroxyethyl)dimethylammonium. Studies have revealed that the hydroxyethyl group of the molecule predominantly adopts a gauche conformation. researchgate.netkisti.re.kr This spatial arrangement is favored in both the monomeric state and within the structured environment of a micelle. researchgate.netkisti.re.kr
The preference for the gauche conformation is attributed to a favorable intramolecular interaction between the oxygen atom of the hydroxy group and the positively charged nitrogen atom (O···N⁺). researchgate.netkisti.re.kr This observation is consistent with the conformational behavior of similar molecules like choline. The fact that the headgroups largely maintain this conformation and their deprotonation behavior independently within the crowded micellar structure suggests that they act as relatively independent units at the micellar surface. researchgate.netkisti.re.kr
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique molecular fingerprint. For Hexadecyl(2-hydroxyethyl)dimethylammonium, the spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features.
Table 2: Expected Characteristic FT-IR Absorption Bands for Hexadecyl(2-hydroxyethyl)dimethylammonium
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretching | ~3500 - 3200 | Strong, Broad |
| C-H (Alkyl) | Stretching | ~2950 - 2850 | Strong, Sharp |
| C-H (Alkyl) | Bending | ~1470 - 1350 | Variable |
| C-O (Alcohol) | Stretching | ~1260 - 1050 | Strong |
| C-N (Ammonium) | Stretching | ~1220 - 1020 | Medium to Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Mass Spectrometry for Molecular Characterization and Sensitive Detection
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of compounds, confirming their elemental composition, and quantifying their presence at very low concentrations.
For the sensitive detection and precise quantification of Hexadecyl(2-hydroxyethyl)dimethylammonium in complex matrices, High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is the method of choice. openagrar.denih.gov This technique combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.
In this method, the compound is first separated from other components in a sample by HPLC. The eluent is then introduced into the ESI source, where the Hexadecyl(2-hydroxyethyl)dimethylammonium cation is efficiently transferred from the liquid phase to the gas phase as a distinct molecular ion [M]⁺. This ion is then selected in the first mass analyzer and fragmented by collision-induced dissociation (CID). The resulting characteristic fragment ions are detected in the second mass analyzer.
This process, often performed in Selected Reaction Monitoring (SRM) mode, provides exceptional selectivity and allows for quantification at trace levels, even in complex biological or environmental samples. openagrar.de The technique's ability to generate abundant protonated molecular ions and characteristic product ions makes it highly reliable for both qualitative confirmation and quantitative analysis. openagrar.deresearchgate.net
Table 3: Principles of HPLC-ESI-MS/MS for Analysis of Hexadecyl(2-hydroxyethyl)dimethylammonium
| Component/Step | Function | Advantage for this Compound |
|---|---|---|
| HPLC | Separates the target analyte from matrix components. | Reduces ion suppression and improves analytical accuracy. |
| Electrospray Ionization (ESI) | Generates gaseous molecular ions [M]⁺ from the solvated compound. | Efficiently ionizes the pre-charged quaternary ammonium (B1175870) compound. |
| Tandem Mass Spectrometry (MS/MS) | Selects the molecular ion, fragments it, and detects specific fragments. | Provides high selectivity and sensitivity, enabling trace quantification. |
| Selected Reaction Monitoring (SRM) | Monitors a specific precursor ion → product ion transition. | Maximizes signal-to-noise ratio for precise and accurate quantification. |
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are essential for separating Hexadecyl(2-hydroxyethyl)dimethylammonium from complex matrices and assessing its purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.
Development and Optimization of High-Performance Liquid Chromatography (HPLC) Methods for Hexadecyl(2-hydroxyethyl)dimethylammonium and Related Compounds
The development of a robust HPLC method for a cationic surfactant like Hexadecyl(2-hydroxyethyl)dimethylammonium requires careful optimization of several parameters to achieve accurate and reproducible results. drawellanalytical.comtaylorfrancis.com The primary goal is to obtain good separation with excellent peak shape and sensitivity. thermofisher.comthermofisher.com
Column Selection: The choice of a stationary phase is critical. Standard silica-based reversed-phase (RP) columns can exhibit poor performance, including peak tailing and excessive retention, due to undesirable ionic interactions between the positively charged quaternary ammonium group and residual silanols on the silica (B1680970) surface. thermofisher.com To overcome this, specialized columns with novel mixed-mode chromatography technology are often employed. thermofisher.com Columns like the Acclaim Surfactant Plus, which offer both reversed-phase and anion-exchange retention mechanisms, are highly effective. thermofisher.comtandfonline.com The surface chemistry of these columns is designed to deactivate silanol (B1196071) activity, leading to improved peak symmetry. thermofisher.com
Mobile Phase Optimization: The mobile phase composition significantly influences the separation. drawellanalytical.com A common approach involves a gradient elution, where the mobile phase composition is changed over time to effectively separate compounds with different polarities. sigmaaldrich.comwjpmr.com A typical mobile phase for cationic surfactant analysis consists of an aqueous buffer and an organic modifier. thermofisher.com
Organic Modifier: Acetonitrile is often preferred due to its favorable UV transmittance and low viscosity, though methanol (B129727) is also used. tandfonline.comsigmaaldrich.com
Aqueous Phase: A buffered aqueous mobile phase, such as ammonium acetate (B1210297) adjusted to a specific pH (e.g., pH 5), is used to control the ionic interactions and ensure reproducible separation. thermofisher.com The ionic strength of the buffer can be adjusted to fine-tune the retention.
Detection Methods: Since many surfactants, including Hexadecyl(2-hydroxyethyl)dimethylammonium, lack a strong UV chromophore, alternative detection methods are necessary. thermofisher.comthermofisher.com
Charged Aerosol Detection (CAD): This is a highly sensitive universal detection method that can measure any non-volatile and many semi-volatile compounds. thermofisher.comthermofisher.com It provides a more uniform response compared to other universal detectors and is compatible with gradient elution. thermofisher.com
Evaporative Light Scattering Detection (ELSD): Another universal detector compatible with gradient methods, though generally less sensitive and reproducible than CAD. thermofisher.comtandfonline.com
Conductivity Detection: Due to the ionic nature of quaternary ammonium compounds, conductivity detection can be employed, often after a separation technique like ion-exchange chromatography. acs.org
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides high sensitivity and specificity, allowing for the identification and quantification of individual surfactant homologues, even at trace levels in complex environmental samples. acs.org
The optimization process involves systematically adjusting these parameters to achieve baseline resolution of all components within a reasonable analysis time. thermofisher.com
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Column | Acclaim™ Surfactant Plus (Mixed-Mode) | Provides both reversed-phase and anion-exchange mechanisms, deactivates surface silanols to reduce peak tailing. thermofisher.com |
| Mobile Phase A | 0.1 M Ammonium Acetate (pH 5.0) | Buffered aqueous phase to control ionic interactions and ensure reproducibility. thermofisher.com |
| Mobile Phase B | Methanol or Acetonitrile | Organic modifier to control hydrophobic retention. tandfonline.com |
| Elution Mode | Gradient Elution | Allows for the separation of a wide range of related compounds in a single run. thermofisher.com |
| Flow Rate | 1.0 mL/min | Typical flow rate for standard analytical columns. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) | Suitable for compounds lacking a UV chromophore, offering high sensitivity. thermofisher.comacs.org |
Thermal Analysis Techniques for Stability and Phase Behavior (e.g., Thermogravimetric Analysis)
Thermal analysis techniques are crucial for evaluating the thermal stability and decomposition profile of Hexadecyl(2-hydroxyethyl)dimethylammonium. Thermogravimetric Analysis (TGA) is a primary method used for this purpose, measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. acs.org
The TGA thermogram of a quaternary ammonium compound typically exhibits a multi-stage decomposition process. mdpi.commdpi.com
First Stage: A slight initial weight loss observed at lower temperatures (typically below 200°C) is attributed to the evaporation of adsorbed or bound water molecules. acs.orgmdpi.com
Second Stage: The primary decomposition of the organic structure occurs at higher temperatures (e.g., 200°C to 500°C). mdpi.com For Hexadecyl(2-hydroxyethyl)dimethylammonium, this stage would involve the cleavage of the C-N bonds and the decomposition of the alkyl chains and the hydroxyethyl group. This often happens via mechanisms like the Hofmann elimination, which yields a tertiary amine. american.edu
Third Stage: At even higher temperatures (above 500°C), a slower decomposition of the remaining carbonized residue may occur. mdpi.com
By analyzing the TGA curve and its derivative (DTG), which shows the rate of mass loss, key information such as the onset temperature of decomposition and the temperature of maximum degradation rate can be determined, providing a quantitative measure of the compound's thermal stability. mdpi.com
| Decomposition Stage | Typical Temperature Range (°C) | Associated Event | Typical Weight Loss (%) |
|---|---|---|---|
| 1 | 25 - 200 | Evaporation of adsorbed water. acs.org | 5 - 10% |
| 2 | 200 - 500 | Pyrolysis of organic moieties (alkyl chains, head group). mdpi.com | 60 - 80% |
| 3 | > 500 | Decomposition of carbonized residue. mdpi.com | 5 - 15% |
Interfacial and Supramolecular Chemistry
Micellar Aggregation Properties of Hexadecyl(2-hydroxyethyl)dimethylammonium Surfactants
The defining characteristic of surfactants is their ability to spontaneously self-assemble in solution. Molecules of Hexadecyl(2-hydroxyethyl)dimethylammonium, possessing both a hydrophobic hexadecyl tail and a polar dimethyl hydroxyethyl (B10761427) ammonium (B1175870) headgroup, arrange themselves into organized aggregates known as micelles to minimize the unfavorable interaction between their hydrocarbon tails and water.
The critical micelle concentration (CMC) is a fundamental property of a surfactant, defined as the concentration above which micelles begin to form. Below the CMC, surfactant molecules exist predominantly as monomers in the solution. Once the CMC is reached, there is a sharp change in various physicochemical properties of the solution, such as surface tension, conductivity, and sound velocity, as the monomers assemble into micelles. nih.govresearchgate.net
The CMC can be determined experimentally by monitoring one of these properties as a function of surfactant concentration. For ionic surfactants, a common method is to measure the specific conductivity. A plot of conductivity against concentration typically shows two lines with different slopes; the point of intersection is taken as the CMC. researchgate.net
While a specific experimental CMC value for Hexadecyl(2-hydroxyethyl)dimethylammonium Bromide is not detailed in the available research, it is instructive to compare it with its close structural analog, Hexadecyltrimethylammonium bromide (CTAB), which lacks the hydroxyethyl group. The CMC for CTAB is a well-established value.
Table 1: Comparison of Cationic Surfactants
| Surfactant | Alkyl Chain Length | Headgroup Structure | Typical CMC in Water (mM) |
|---|---|---|---|
| Hexadecyl(2-hydroxyethyl)dimethylammonium Bromide | 16 | -N⁺(CH₃)₂(CH₂CH₂OH) | Not specified in sources |
| Hexadecyltrimethylammonium bromide (CTAB) | 16 | -N⁺(CH₃)₃ | ~0.9 |
The presence of the 2-hydroxyethyl group in place of a methyl group can influence the CMC due to differences in hydration and steric hindrance at the micelle surface.
The process of micellization is sensitive to the surrounding environmental conditions. Several factors can influence the CMC value as well as the size, shape, and stability of the micelles formed by Hexadecyl(2-hydroxyethyl)dimethylammonium surfactants.
Temperature : Temperature can have a complex effect on the micellization of ionic surfactants. Typically, the CMC value decreases with an initial increase in temperature, reaches a minimum, and then increases with a further rise in temperature. This behavior results from the interplay between the temperature's effect on the hydrophobic interactions driving aggregation and the electrostatic repulsion between the ionic headgroups.
Addition of Electrolytes : The presence of inorganic salts in the aqueous solution significantly promotes micelle formation, leading to a lower CMC. The added counterions (e.g., bromide ions from NaBr) reduce the electrostatic repulsion between the positively charged ammonium headgroups at the micelle surface. This shielding effect allows the surfactant monomers to aggregate more easily and at a lower concentration.
Organic Additives (Cosolvents) : The addition of polar organic substances, such as alcohols or diols, can alter the solvent properties and influence micellization. nih.gov These additives can partition between the bulk aqueous phase and the micelles. Depending on their nature, they may increase the CMC by improving the solvation of the surfactant monomers in the bulk phase, making the micellization process less favorable. nih.gov
Microenvironment Effects of Hexadecyl(2-hydroxyethyl)dimethylammonium Micelles on Chemical Equilibria and Reactivity
The interior of a micelle, often referred to as the micellar pseudophase, creates a distinct microenvironment that is significantly different from the bulk aqueous solution. This hydrophobic core and the charged interfacial region (Stern layer) can be exploited to alter chemical reaction rates and shift equilibria.
Micellar catalysis refers to the enhancement or inhibition of reaction rates in the presence of micelles. This effect arises primarily from the ability of micelles to concentrate reactants within the small volume of the pseudophase, leading to a dramatic increase in their effective concentrations.
For bimolecular reactions involving a nonpolar substrate and an ionic nucleophile, cationic micelles like those formed by Hexadecyl(2-hydroxyethyl)dimethylammonium bromide can lead to significant rate accelerations. The hydrophobic substrate partitions into the micellar core, while the oppositely charged nucleophile is attracted to the positively charged micellar surface. This colocalization of reactants at the micelle-water interface is a key driver of catalysis.
This principle is particularly effective for Aromatic Nucleophilic Substitution (SNAr) reactions. These reactions are often performed in polar aprotic solvents like DMF or DMSO. Micellar catalysis provides a green alternative by enabling these reactions to occur in water. The micelle acts as a "nanoreactor," solubilizing the aromatic substrate and attracting the nucleophile to facilitate the reaction. Research has demonstrated the utility of micellar systems in promoting SNAr reactions with nitrogen, oxygen, and sulfur nucleophiles on various aromatic and heteroaromatic substrates.
The catalytic efficiency of Hexadecyl(2-hydroxyethyl)dimethylammonium bromide micelles has been leveraged in kinetic studies of aromatic nucleophilic substitution, where the reaction rate provides insight into the properties of the micellar system. bohrium.com
The unique environment of the micellar interface can significantly alter the acid-base properties of a molecule residing within it. The apparent dissociation constant (pKa) of a functional group can shift by several units when it is transferred from the bulk aqueous phase to the micellar pseudophase. This shift is a composite of two main factors: the lower polarity of the micellar interface compared to water and, for ionic micelles, the electrostatic potential at the surface.
For a cationic micelle, the interface has a positive electrostatic potential, which disfavors the formation of a proton (H⁺) and stabilizes anionic species. Consequently, the acidity of a neutral acid (like a phenol) is enhanced (pKa decreases), while the acidity of a cationic acid (like an ammonium group) is suppressed (pKa increases).
The Hexadecyl(2-hydroxyethyl)dimethylammonium cation itself contains a weakly acidic hydroxy group. The acid dissociation constant of this group when the surfactant is part of a micelle has been determined using several methods. bohrium.com These studies provide a direct measure of the chemical environment within the micellar interface.
The apparent pKa of the hydroxyl group was estimated through:
NMR Spectroscopy : By monitoring the variation of ¹H and ¹³C NMR chemical shifts of the hydroxyethyl group as a function of pH. bohrium.com
Potentiometric Titration : By directly monitoring the pH change upon the addition of a strong base (OH⁻) to the micellar solution. bohrium.com
Kinetic Analysis : By analyzing the rate constants of dephosphorylation and aromatic nucleophilic substitution reactions that are dependent on the concentration of the deprotonated (alkoxide) form of the surfactant. bohrium.com
Remarkably, these distinct methods yield consistent results, providing a reliable picture of the acid-base equilibrium at the micelle surface.
Table 2: Apparent pKa of the Hydroxy Group in Micellized Hexadecyl(2-hydroxyethyl)dimethylammonium Bromide
| Determination Method | Apparent pKa Value | Reference |
|---|---|---|
| ¹H and ¹³C NMR Chemical Shift Variation | 12.4–12.6 | bohrium.com |
| pH Monitoring upon OH⁻ Addition | 12.4–12.6 | bohrium.com |
| Kinetic Analysis (Dephosphorylation and SNAr) | ~12.4 | bohrium.com |
These values are quite similar to the pKa of choline (B1196258) (12.8) in dilute solution, indicating that the micellar environment does not have a major effect on the deprotonation equilibrium of the hydroxyethyl headgroup in this specific surfactant. bohrium.com
Acid-Base Equilibria within the Micellar Pseudophase
Interactions with Polymeric Systems and Colloidal Dispersions
The interaction between surfactants and polymers is a field of extensive study, driven by the synergistic effects that can be achieved in various formulations. Hexadecyl(2-hydroxyethyl)dimethylammonium, with its positively charged headgroup and long hydrophobic tail, exhibits multifaceted interactions with both neutral and charged polymers, as well as with particles in colloidal dispersions.
Adsorption Behavior and Complex Formation with Neutral and Charged Polymers
The adsorption of Hexadecyl(2-hydroxyethyl)dimethylammonium onto polymer chains is governed by a combination of electrostatic and hydrophobic interactions. The nature and strength of these interactions are highly dependent on the type of polymer present in the system.
With neutral polymers , such as Polyvinylpyrrolidone (PVP) or Poly(ethylene glycol) (PEG), the primary driving force for interaction is hydrophobic attraction between the surfactant's hexadecyl tail and less polar segments of the polymer chain. The initial interaction typically occurs at a specific surfactant concentration known as the critical aggregation concentration (CAC), which is often lower than the critical micelle concentration (CMC) of the surfactant alone. At the CAC, surfactant molecules begin to form micelle-like aggregates along the polymer chain.
The process can be visualized as the surfactant molecules adsorbing onto the polymer, creating a "necklace" type structure where the polymer chain threads through the surfactant aggregates. This complex formation can significantly alter the solution's properties, such as viscosity and surface tension.
In the case of charged polymers , specifically anionic polymers like sodium polyacrylate, the interaction is much stronger and is dominated by electrostatic attraction between the positively charged headgroup of the surfactant and the negatively charged groups on the polymer. This leads to the formation of polyelectrolyte-surfactant complexes (PESCs).
| Polymer Type | Primary Driving Force for Interaction | Key Phenomena |
| Neutral Polymers | Hydrophobic Interactions | Critical Aggregation Concentration (CAC), "Necklace" model of complexation |
| Anionic Polymers | Electrostatic Attraction & Hydrophobic Interactions | Polyelectrolyte-Surfactant Complex (PESC) formation, Charge neutralization, Polymer collapse and precipitation |
Stabilization Mechanisms in Aqueous Suspensions
Hexadecyl(2-hydroxyethyl)dimethylammonium is effective in stabilizing aqueous suspensions of solid particles, such as silica (B1680970) or latex, through a combination of electrostatic and steric stabilization mechanisms. The predominant mechanism depends on the surface charge of the particles and the concentration of the surfactant.
For negatively charged particles, the cationic headgroup of the surfactant readily adsorbs onto the particle surface, neutralizing the inherent negative charge. As more surfactant molecules adsorb, a monolayer is formed. With increasing concentration, a second layer can form with the hydrophobic tails interacting with the tails of the first layer, and the positively charged headgroups oriented towards the aqueous phase. This process, known as charge reversal, imparts a net positive charge to the particles.
The stability of the suspension is then influenced by the zeta potential, which is the electric potential at the slipping plane of the particle. A high absolute value of the zeta potential (typically > ±30 mV) indicates strong electrostatic repulsion between particles, leading to a stable dispersion and preventing aggregation or flocculation.
The adsorption of Hexadecyl(2-hydroxyethyl)dimethylammonium can be quantified by adsorption isotherms, which relate the amount of surfactant adsorbed per unit area or mass of the solid to the equilibrium concentration of the surfactant in the solution.
Beyond electrostatic stabilization, the adsorbed surfactant layers can also provide steric stabilization . The long hexadecyl chains extending from the particle surface create a physical barrier that prevents particles from approaching each other too closely, thus hindering aggregation. The presence of the hydroxyethyl group in the headgroup can also contribute to steric hindrance and increase the hydration layer around the particles, further enhancing stability.
| Stabilization Mechanism | Description | Key Parameters |
| Electrostatic Stabilization | Adsorption of cationic surfactant on negatively charged particles leads to charge neutralization and subsequent charge reversal, creating repulsive forces between particles. | Zeta Potential, Adsorption Isotherm |
| Steric Stabilization | The adsorbed layer of surfactant molecules, particularly the protruding alkyl chains, creates a physical barrier preventing particle aggregation. | Adsorbed Layer Thickness |
Mechanistic Organic Chemistry and Catalysis
Hexadecyl(2-hydroxyethyl)dimethylammonium as a Ligand and Stabilizer in Metal Catalysis
The unique molecular architecture of Hexadecyl(2-hydroxyethyl)dimethylammonium, featuring a cationic headgroup and a long hydrophobic tail, allows it to serve as an effective ligand and stabilizer in the synthesis of metal nanoparticles. This dual functionality is crucial in controlling the size, morphology, and catalytic properties of the resulting nanomaterials.
Application in the Preparation and Stabilization of Metal Nanoparticles (e.g., Rhodium Nanoparticles, Palladium Nanoparticles)
Hexadecyl(2-hydroxyethyl)dimethylammonium and its derivatives are instrumental in the preparation and stabilization of various metal nanoparticles, including those of rhodium and palladium. The stabilization mechanism is primarily a combination of electrostatic and steric interactions. The cationic ammonium (B1175870) headgroup electrostatically interacts with the metal surface, while the long hexadecyl chains provide a steric barrier that prevents nanoparticle agglomeration.
For instance, a closely related compound, N,N-dimethyl-N-dodecyl-N-(2-hydroxyethyl)ammonium chloride, has been successfully employed in the synthesis of stable rhodium nanoparticles in aqueous solutions. Similarly, hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate (B84403) (HHDMA) has been utilized as a water-soluble reagent for preparing palladium nanoparticles. In this context, the ligand not only stabilizes the nanoparticles but can also act as a reducing agent. The presence of the surfactant on the metal surface is crucial for maintaining a stable colloidal dispersion, which is a prerequisite for many catalytic applications.
The table below summarizes the role of Hexadecyl(2-hydroxyethyl)dimethylammonium and its analogues in the stabilization of metal nanoparticles.
| Metal Nanoparticle | Stabilizing Agent Analogue | Stabilization Mechanism |
| Rhodium (Rh) | N,N-dimethyl-N-dodecyl-N-(2-hydroxyethyl)ammonium chloride | Electrostatic and steric |
| Palladium (Pd) | Hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate (HHDMA) | Electrostatic and steric |
| Ruthenium (Ru) | Hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate (HHDMA) | Electrostatic and steric |
Influence on Catalyst Activity and Selectivity in Heterogeneous and Homogeneous Reactions (e.g., Alkyne Semihydrogenation)
The presence of Hexadecyl(2-hydroxyethyl)dimethylammonium as a ligand significantly influences the activity and selectivity of metal nanoparticle catalysts in various chemical transformations, a notable example being the semihydrogenation of alkynes. The ligand layer on the catalyst surface can modify the electronic and geometric properties of the metal, thereby directing the reaction towards the desired products.
In the case of palladium-catalyzed alkyne semihydrogenation, the use of HHDMA as a ligand has been shown to enhance the selectivity towards the corresponding alkene by suppressing over-hydrogenation to the alkane. acs.org The rigid adsorption of the HHDMA ligand on the palladium surface is believed to reduce the number of available active sites and decrease the hydride coverage on the surface. nih.gov This modification of the catalyst surface favors the desorption of the intermediate alkene before it can undergo further reduction. Low-content, colloidal HHDMA-palladium catalysts on activated carbon or titanium silicate (B1173343) have demonstrated high selectivities for alkyne semihydrogenation. beilstein-journals.org
The following table presents data on the selectivity of HHDMA-modified palladium catalysts in alkyne semihydrogenation.
| Catalyst | Substrate | Selectivity to Alkene (%) | Reference |
| Pd(HHDMA)@C | Terminal Alkynes | 97 | beilstein-journals.org |
| Pd(HHDMA)@TiSi₂O₆ | Terminal Alkynes | 96 | beilstein-journals.org |
The interaction between the Hexadecyl(2-hydroxyethyl)dimethylammonium ligand and the metal nanoparticle surface is a key factor governing the catalyst's performance. The cationic headgroup of the surfactant interacts with the electron-rich metal surface, creating a charged interface. The long alkyl chain extends into the reaction medium, creating a hydrophobic environment around the nanoparticle.
Density Functional Theory (DFT) calculations on related systems have suggested that ligands like HHDMA adsorb strongly and rigidly onto the palladium surface. This strong adsorption has two main consequences: a geometric effect, where the ligand blocks a significant portion of the active sites, and an electronic effect, where the ligand modifies the electronic properties of the metal surface, thereby influencing the adsorption strength of reactants and intermediates. nih.gov For example, the adsorbed amine can reduce the adsorption of alkenes or even block the surface sites that are catalytically active for the over-hydrogenation of alkenes. acs.org These modifications to the reaction environment are crucial for achieving high selectivity in reactions like alkyne semihydrogenation.
Kinetic and Thermodynamic Aspects of Reactions in Functionalized Micelles
Hexadecyl(2-hydroxyethyl)dimethylammonium, as a cationic surfactant, readily forms micelles in aqueous solutions above its critical micelle concentration (CMC). These micelles act as microreactors, providing a unique environment that can significantly alter the rates and mechanisms of chemical reactions.
Rate Enhancement and Inhibition Mechanisms in Micellar Catalysis
Micelles formed from Hexadecyl(2-hydroxyethyl)dimethylammonium bromide have been shown to be effective catalysts for various reactions, such as the alkaline hydrolysis of phosphate esters. The rate enhancement observed in micellar catalysis is often attributed to the partitioning of reactants between the bulk aqueous phase and the micellar pseudophase. The concentration of both the substrate and the nucleophile in the small volume of the micelle leads to a significant increase in the reaction rate.
Conversely, micellar systems can also inhibit reactions. Inhibition can occur if the substrate is incorporated into the micelle in an orientation that is unfavorable for the reaction, or if the reactive species are separated between the aqueous and micellar phases.
A study on the alkaline hydrolysis of diethyl and di-n-hexyl p-nitrophenyl phosphate found that functional micelles of hexadecyl(2-hydroxyethyl)dimethylammonium bromide are better catalysts than those of hexadecyltrimethylammonium bromide (CTABr). This suggests that the hydroxyethyl (B10761427) group plays a crucial role in the catalytic activity, possibly through hydrogen bonding or by acting as a nucleophile itself.
The table below shows a comparison of the catalytic effect of Hexadecyl(2-hydroxyethyl)dimethylammonium bromide (I) and CTABr on the hydrolysis of a phosphate triester.
| Surfactant | Substrate | [OH⁻] (M) | Relative Rate Enhancement | Reference |
| CTABr | Diethyl p-nitrophenyl phosphate | 0.01 | 9 | |
| I | Diethyl p-nitrophenyl phosphate | 0.01 | 30 |
Interfacial Reaction Pathways and Substrate Localization within Micellar Aggregates
The interface between the micellar core and the bulk aqueous phase, often referred to as the Stern layer, is the primary site for many micellar-catalyzed reactions. The properties of this interface, such as polarity, charge, and water concentration, are significantly different from the bulk solution and play a critical role in determining the reaction pathway.
Substrates solubilized within the micelle can be localized in different regions, including the hydrophobic core, the Stern layer, or at the surface of the micelle. The specific location of the substrate is determined by its polarity and its interactions with the surfactant molecules. This localization can orient the substrate in a way that either facilitates or hinders its reaction with species in the bulk phase or with other molecules within the micelle. The acid dissociation of the hydroxy group of micellized hexadecyl(2-hydroxyethyl)dimethylammonium bromide is influenced by the micellar environment, indicating a change in the local environment upon micellization. acs.orgacs.orgresearchgate.net This change in acidity can, in turn, affect the rates of acid- or base-catalyzed reactions occurring at the micellar interface.
General Principles of Quaternary Ammonium Salt Catalysis in Diverse Organic Transformations
Quaternary ammonium salts, such as Hexadecyl(2-hydroxyethyl)dimethylammonium, serve as highly effective catalysts in a variety of organic transformations, primarily through a mechanism known as Phase Transfer Catalysis (PTC). This catalytic method is indispensable for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or a liquid-liquid system. The fundamental principle of PTC is the catalyst's ability to transport a reactant from one phase (typically aqueous) into another (typically organic), where the reaction can proceed efficiently.
The catalytic cycle in a liquid-liquid PTC system, employing a quaternary ammonium salt (Q⁺X⁻), can be generalized as follows:
Anion Exchange: In the aqueous phase, the quaternary ammonium cation (Q⁺) exchanges its initial anion (X⁻) for the reacting anion (Y⁻) from an inorganic salt (M⁺Y⁻).
Phase Transfer: The newly formed ion pair (Q⁺Y⁻) possesses significant lipophilicity due to the long alkyl chains on the cation, allowing it to migrate across the phase boundary into the organic phase.
Organic Phase Reaction: Within the organic phase, the anion (Y⁻) is weakly solvated and highly reactive. It reacts with the organic substrate (RZ) to form the desired product (RY) and a new anion (Z⁻).
Catalyst Regeneration: The quaternary ammonium cation (Q⁺) pairs with the newly formed anion (Z⁻) and transfers back to the aqueous phase, where it can exchange Z⁻ for another Y⁻ anion, thus restarting the catalytic cycle.
This process circumvents the need for expensive aprotic solvents and allows for reactions to occur under milder conditions with increased reaction rates. operachem.comjetir.org
The efficacy of a quaternary ammonium salt as a phase-transfer catalyst is governed by several structural and environmental factors:
Catalyst Structure: The length of the alkyl chains on the nitrogen atom is crucial. Salts with longer alkyl chains, like the hexadecyl group in Hexadecyl(2-hydroxyethyl)dimethylammonium, exhibit greater solubility in the organic phase, which enhances their ability to transport anions. operachem.com An empirical parameter, C#, which is the total number of carbons on the four alkyl chains, is often used to correlate structure with activity. For many reactions, a C# in the range of 16 to 32 provides optimal reactivity. acsgcipr.org
Organic Solvent: The choice of the organic solvent can influence both the rate of phase transfer and the intrinsic reaction rate. Solvents like dichloromethane (B109758) and toluene (B28343) are commonly used as they can solubilize most quaternary ammonium salts. operachem.com
Agitation: The rate of stirring significantly impacts the interfacial area between the two phases. Increased agitation leads to a larger interfacial area, which accelerates the transfer of the catalyst between phases. princeton.edu
Temperature: Like most chemical reactions, the rate of PTC-mediated reactions generally increases with temperature.
Quaternary ammonium salts catalyze a wide array of organic reactions, including nucleophilic substitutions, alkylations, oxidations, and reductions. nih.govcrdeepjournal.org For instance, they are widely used in C-, N-, O-, and S-alkylations, which are fundamental transformations in the fine chemical and pharmaceutical industries. crdeepjournal.org
A specific and innovative application of Hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate (HHDMA) is found in the field of heterogeneous catalysis. In the NanoSelect™ technology developed by BASF, HHDMA is utilized as a ligand or surface modifier for palladium (Pd) catalysts used in selective hydrogenation reactions. researchgate.net It acts as both a stabilizing and reducing agent during the preparation of metal nanoparticles. researchgate.net
Research into the use of Pd-HHDMA catalysts on an alumina (B75360) support (Al₂O₃) for the tail-end semi-hydrogenation of acetylene (B1199291) to ethylene (B1197577) has yielded detailed findings on the catalyst's performance. The presence of the HHDMA ligand on the palladium surface significantly influences the reaction's selectivity and activity.
| Catalyst Composition | Pd Loading (wt%) | HHDMA Content (wt%) | Acetylene Conversion (%) | Ethylene Production Increase (relative to catalyst w/o HHDMA) | C4+ Oligomer Suppression |
|---|---|---|---|---|---|
| Pd/Al₂O₃ | Variable | 0 | Baseline | N/A | Low |
| Pd-HHDMA/Al₂O₃ | Variable | Increasing | Decreased with increasing HHDMA | Increased with HHDMA | Effectively Suppressed |
Environmental Chemistry and Fate Assessment
Environmental Distribution and Compartmentalization of Hexadecyl(2-hydroxyethyl)dimethylammonium
The environmental distribution of Hexadecyl(2-hydroxyethyl)dimethylammonium, a type of quaternary ammonium (B1175870) compound (QAC), is largely dictated by its physicochemical properties. As a cationic surfactant, its positively charged nitrogen headgroup and long hydrophobic alkyl chain govern its behavior in multi-media systems.
Partitioning Behavior in Multi-Media Systems (e.g., Air, Water, Soil, Sediment)
The partitioning of Hexadecyl(2-hydroxyethyl)dimethylammonium is characterized by low volatility and a strong affinity for solid phases. Due to their very low vapor pressure, QACs are not expected to partition significantly into the air. ca.gov Their primary route into the environment is through "down-the-drain" disposal to wastewater treatment systems. nih.gov
In aquatic environments, the positively charged headgroup of the molecule leads to strong electrostatic interactions with negatively charged surfaces. Consequently, QACs exhibit a high tendency to sorb to suspended solids, wastewater biosolids, sediment, and soil. ca.gov This strong sorption behavior significantly mitigates their concentration in the water column and reduces their bioavailability. The U.S. Environmental Protection Agency (EPA) has reported that similar QACs are expected to be immobile in soil and sediment. ca.gov
| Environmental Compartment | Expected Partitioning Behavior for Hexadecyl(2-hydroxyethyl)dimethylammonium | Governing Factors |
|---|---|---|
| Air | Negligible | Very low vapor pressure |
| Water | Low concentration in the aqueous phase; primarily associated with suspended solids | High water solubility but strong sorption tendency |
| Soil | High; considered immobile | Strong electrostatic attraction to negatively charged clay and organic matter particles |
| Sediment | High; significant accumulation expected | Sorption from the water column to sediment particles |
| Biosolids | High; concentrates in sewage sludge | Strong sorption during wastewater treatment processes |
Degradation Pathways and Persistence in Environmental Matrices
The persistence of Hexadecyl(2-hydroxyethyl)dimethylammonium in the environment is determined by its susceptibility to both biotic and abiotic degradation processes.
Biotic Degradation Mechanisms (e.g., Microbial Degradation in Aqueous Environments)
Biotic degradation is the primary removal mechanism for QACs in the environment. acs.org Various microorganisms found in soil, sediment, and wastewater treatment plants are capable of degrading these compounds. nih.gov The biodegradation of QACs is dependent on several factors, including the compound's structure, concentration, and the specific microbial consortia present. acs.org
The degradation pathway for benzyl-containing QACs has been shown to initiate with the cleavage of the C-alkyl-N bond, followed by subsequent degradation of the resulting amines and benzoic acid. researchgate.net A similar initial step is plausible for Hexadecyl(2-hydroxyethyl)dimethylammonium, beginning with the separation of the C16 alkyl chain from the quaternary nitrogen. While specific studies on Hexadecyl(2-hydroxyethyl)dimethylammonium are limited, research on the structurally similar hexadecyl dimethyl ammonium chloride (C16DMAC) indicated that the time to achieve 50% biodegradation was greater than 15 days in a modified OECD screening test, suggesting it is not readily biodegradable under those specific conditions. researchgate.net However, under environmentally relevant conditions in wastewater treatment, high removal efficiencies for QACs are generally observed, largely due to a combination of strong sorption and biodegradation. erasm.org It is important to note that at very high concentrations, the biocidal properties of QACs can inhibit the activity of the very microorganisms responsible for their degradation. acs.org
| Parameter | Finding for Structurally Similar C16 QACs | Reference Context |
|---|---|---|
| Primary Degradation Pathway | Initial cleavage of the Calkyl-N bond | Studies on benzyldimethylalkylammonium chloride (BAC) researchgate.net |
| Biodegradability | Not readily biodegradable in screening tests (t1/2 > 15 days for 50% degradation) | Modified OECD screening test for C16DMAC researchgate.net |
| Environmental Removal | High removal in wastewater treatment plants | Combination of sorption and biodegradation erasm.org |
| Inhibitory Effects | High concentrations can be toxic to degrading microorganisms | General finding for QACs acs.org |
Advanced Environmental Fate Modeling and Predictive Approaches
Environmental fate models are valuable tools for predicting the distribution and concentration of chemicals in the environment when empirical data are limited. Multimedia fate models, in particular, provide a holistic view of a chemical's behavior.
Application of Multimedia Fate Models for Hexadecyl(2-hydroxyethyl)dimethylammonium
Multimedia fate models, such as the fugacity-based models (e.g., EUSES, SimpleBox), simulate the movement and accumulation of a chemical in a defined environment, often called a "unit world." eolss.netnih.gov These models divide the environment into interconnected compartments (air, water, soil, sediment, biota) and use the chemical's specific properties to calculate mass balance equations for transport and transformation processes. epa.gov
To apply a multimedia fate model to Hexadecyl(2-hydroxyethyl)dimethylammonium, key input parameters would be required, including:
Emission Rates: The quantity of the chemical released into different compartments (primarily water).
Partitioning Coefficients: Koc (soil/sediment-water), Kow (octanol-water), and Henry's Law constant (air-water).
Degradation Rates: Half-lives or rate constants for biodegradation in water, soil, and sediment.
While no studies have been published that specifically apply a multimedia fate model to Hexadecyl(2-hydroxyethyl)dimethylammonium, the models could be parameterized using data from structurally similar long-chain QACs. Such a simulation would likely predict that the vast majority of the chemical's mass would accumulate in soil and sediment, with very low concentrations in air and the aqueous phase of water bodies. eolss.net The model would confirm that the key removal process is biodegradation in these solid compartments. These models are crucial for risk assessment, helping to estimate predicted environmental concentrations (PECs) which can then be compared to predicted no-effect concentrations (PNECs) for various organisms. researchgate.net
Evaluation of Overall Persistence (Pov) and Long-Range Transport Potential (LRTP)
For QACs in general, persistence is significantly influenced by their strong affinity for sorption to particles and solids, which can limit the importance of degradation processes like aerobic biodegradation and indirect photolysis. nih.gov This sorption to nonaqueous phases can markedly lower the bioavailability of the chemicals, thereby suppressing biodegradation and leading to longer than expected half-lives, potentially on the order of years, once sorbed to soil and sediment. nih.gov
Long-chain QACs are generally characterized by low volatility, which limits their potential for long-range atmospheric transport in the gaseous phase. However, transport can occur if the compound adsorbs to airborne particulate matter. nih.gov
Table 1: General Factors Influencing Pov and LRTP of Long-Chain Quaternary Ammonium Compounds
| Parameter | Influence on Persistence and Transport | General Expectations for Hexadecyl(2-hydroxyethyl)dimethylammonium |
| Biodegradation | Primary degradation pathway in water and soil. | Expected to be susceptible to aerobic biodegradation, but the rate is significantly reduced by sorption. nih.gov |
| Sorption | High sorption to sludge, soil, and sediment. | The long hexadecyl chain suggests strong sorption, leading to accumulation in solids and reduced degradation. nih.govhnu.edu.cn |
| Volatility | Low vapor pressure. | Limits atmospheric transport in the gas phase. researchgate.net |
| Photolysis | Degradation by sunlight. | Can be a degradation pathway in surface waters, primarily through indirect photolysis. nih.gov |
Due to the lack of specific data, a quantitative assessment of the Pov and LRTP for Hexadecyl(2-hydroxyethyl)dimethylammonium cannot be provided at this time.
Bioavailability and Interactions with Environmental Biota (focused on chemical disposition, not ecotoxicity)
The bioavailability of Hexadecyl(2-hydroxyethyl)dimethylammonium in the environment is intrinsically linked to its strong tendency to sorb to organic matter, soil, and sediments. Bioavailability, in this context, refers to the fraction of the chemical that is available for uptake by organisms.
The strong adsorption of cationic surfactants like Hexadecyl(2-hydroxyethyl)dimethylammonium to negatively charged surfaces of particles in soil and aquatic systems is a key factor in reducing its freely dissolved concentration in the water column. erasm.orgtaylorfrancis.com This sorption process significantly reduces the bioavailability of the compound to many aquatic organisms. nih.goverasm.org
Once taken up by organisms, the disposition of QACs can vary. Studies on related compounds suggest that several transport mechanisms may be involved in their disposition within an organism. nih.gov Because they bind to sediment, QACs may accumulate in the bodies of filter-feeding animals that process large volumes of water containing sediment. orst.edu
Table 2: Factors Affecting the Bioavailability and Disposition of Hexadecyl(2-hydroxyethyl)dimethylammonium
| Factor | Description | Implication for Bioavailability and Disposition |
| Sorption to Solids | The compound readily binds to organic carbon in soil and sediment. | Reduces the concentration of the freely dissolved form, thereby lowering its availability for uptake by many organisms. nih.goverasm.org |
| Alkyl Chain Length | The long (C16) alkyl chain increases hydrophobicity. | Enhances the tendency to partition from water into organic matrices, including biological tissues. hnu.edu.cn |
| Cationic Nature | The positively charged nitrogen atom promotes interaction with negatively charged biological membranes. | Can facilitate initial interaction with cell surfaces, though uptake mechanisms are complex. researchgate.net |
| Biotransformation | Organisms may metabolize the compound. | The extent and pathways of biotransformation for this specific compound in various biota are not well-documented. |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of the Hexadecyl(2-hydroxyethyl)dimethylammonium cation. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure, from which a multitude of properties can be derived.
Conformation Analysis and Energy Minimization of the Hexadecyl(2-hydroxyethyl)dimethylammonium Cation
The Hexadecyl(2-hydroxyethyl)dimethylammonium cation possesses significant conformational flexibility due to the long hexadecyl chain and the rotatable bonds within the hydroxyethyl (B10761427) group. Understanding the preferred three-dimensional structure is crucial as it dictates how the molecule interacts with its environment and with other molecules.
Conformation analysis involves exploring the potential energy surface of the molecule to identify stable conformers, which correspond to energy minima. This is typically achieved through systematic or stochastic searches of the conformational space, followed by geometry optimization and energy minimization calculations. For a molecule of this size, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G**), are often employed to achieve a balance between accuracy and computational cost.
Studies on analogous long-chain quaternary ammonium (B1175870) cations, such as the cetyltrimethylammonium (CTA+) cation, have shown that the long alkyl chain tends to adopt a low-energy, all-trans (zigzag) conformation in the gas phase to minimize steric hindrance. However, in the presence of a solvent or in aggregated states, gauche conformations can be introduced.
For the Hexadecyl(2-hydroxyethyl)dimethylammonium cation, a key conformational feature is the orientation of the 2-hydroxyethyl group relative to the rest of the headgroup and the alkyl chain. It is anticipated that intramolecular hydrogen bonding between the hydroxyl proton and the oxygen atom of the same molecule is unlikely due to unfavorable ring strain. Instead, the orientation of the hydroxyl group will be influenced by a combination of steric effects from the methyl groups and the long alkyl chain, as well as potential intermolecular interactions in condensed phases. DFT calculations on similar cations containing ether linkages in their side chains have revealed the existence of both "folded" and "extended" conformers, with the folded forms often being stabilized by intramolecular interactions. A similar scenario can be expected for the Hexadecyl(2-hydroxyethyl)dimethylammonium cation, where different orientations of the hydroxyethyl group lead to distinct conformers with varying energies and dipole moments. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution based on their calculated energy differences.
Table 1: Hypothetical Relative Energies of Key Conformers of the Hexadecyl(2-hydroxyethyl)dimethylammonium Cation
| Conformer Description | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| Extended | ~180° (anti) | 0.00 | Hydroxyethyl group points away from the alkyl chain. |
| Gauche 1 | ~60° | 0.75 | Hydroxyethyl group is oriented towards one of the methyl groups. |
| Gauche 2 | ~-60° | 0.75 | Hydroxyethyl group is oriented towards the other methyl group. |
Note: This table is illustrative and based on general principles of conformational analysis of similar molecules. Actual values would require specific DFT calculations.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly sensitive to the local electronic environment of each nucleus.
The prediction of NMR chemical shifts (δ) is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The process involves first obtaining an accurate, energy-minimized geometry of the molecule. Subsequently, the magnetic shielding tensors for each nucleus are calculated. The chemical shift is then determined by referencing these shielding values to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).
For the Hexadecyl(2-hydroxyethyl)dimethylammonium cation, predicting the ¹H and ¹³C NMR spectra would involve:
Conformational Averaging: Since the molecule exists as an ensemble of rapidly interconverting conformers at room temperature, the predicted NMR spectrum should be a Boltzmann-weighted average of the spectra of the individual stable conformers. This is a crucial step for flexible molecules, as relying on a single minimum-energy structure can lead to significant inaccuracies.
Solvent Effects: NMR spectra are typically recorded in a solvent. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be incorporated into the DFT calculations to account for the bulk electrostatic effects of the solvent, which can influence both the molecular geometry and the electronic structure, and thus the chemical shifts.
Molecular Dynamics Simulations for Supramolecular Assemblies
While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are the method of choice for investigating the behavior of large ensembles of molecules over time. MD simulations use classical mechanics and a force field to model the interactions between atoms, allowing for the study of processes like self-assembly and interfacial phenomena.
Modeling of Micellar Aggregation and Interfacial Behavior in Aqueous Solutions
As a cationic surfactant, Hexadecyl(2-hydroxyethyl)dimethylammonium self-assembles into micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). MD simulations can provide a detailed, atomistic picture of this process and the resulting micellar structures.
A typical simulation setup would involve randomly distributing a number of surfactant cations and their counter-ions (e.g., chloride or bromide) in a box of water molecules. The system is then allowed to evolve over time, and the spontaneous aggregation of the surfactants into micelles can be observed. These simulations can provide valuable information on:
Micelle Structure and Shape: The simulations can reveal the size (aggregation number), shape (spherical, rod-like, etc.), and internal structure of the micelles. Properties such as the radius of gyration and the shape anisotropy can be calculated to quantify the micellar morphology. For instance, simulations on the closely related cetyltrimethylammonium chloride (CTAC) have shown transitions from spherical to rod-like micelles with increasing surfactant or salt concentration. Current time information in Edmonton, CA.chemrxiv.org
Hydrophobic Core and Hydrated Corona: The simulations show the partitioning of the hydrophobic hexadecyl chains into the micellar core to minimize contact with water, while the hydrophilic (2-hydroxyethyl)dimethylammonium headgroups form a hydrated corona at the micelle-water interface. The extent of water penetration into the core can also be assessed. nih.gov
Counter-ion Distribution: MD simulations can map the distribution of counter-ions around the micelle, providing insights into the degree of counter-ion binding to the micellar surface. This is crucial for understanding the electrostatic properties of the micelles and their interactions with other species in solution.
Simulation of Ligand-Metal Interactions in Catalytic Systems
Hexadecyl(2-hydroxyethyl)dimethylammonium and its derivatives have been utilized as ligands in the synthesis of metallic nanoparticles for catalysis. For example, the dihydrogen phosphate (B84403) salt of this cation is used as a ligand in the preparation of palladium (Pd) catalysts. amazonaws.com Computational modeling can be employed to understand the role of the surfactant in these systems.
MD simulations can be used to model the interaction of the surfactant with a metal surface or a growing nanoparticle. In such simulations, the surfactant molecules would be placed in a solution containing a model of the metal surface (e.g., a Pd slab). The simulations could reveal:
Adsorption and Orientation: How the surfactant molecules adsorb onto the metal surface. It is likely that the positively charged quaternary ammonium headgroup would interact with the electron-rich metal surface. The presence of the hydroxyl group offers an additional site for interaction, potentially through hydrogen bonding with surface species or direct coordination to metal atoms.
Stabilization of Nanoparticles: The simulations can demonstrate how a layer of surfactant molecules can sterically and electrostatically stabilize metal nanoparticles, preventing their aggregation in solution. The long hexadecyl chains would create a protective layer around the nanoparticle.
Influence on Catalyst Accessibility: The packing of the surfactant layer on the catalyst surface can influence the access of reactants to the active sites. MD simulations can help in understanding how the density and conformation of the adsorbed surfactant layer might affect catalytic activity and selectivity.
DFT calculations can also be employed to study the interaction of a single surfactant molecule with a small metal cluster, providing detailed information about the nature of the bonding (e.g., electrostatic vs. covalent contributions) and the adsorption energy. These calculations can complement the large-scale view provided by MD simulations.
Chemoinformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
Chemoinformatics involves the use of computational methods to analyze chemical information. QSAR and QSPR are chemoinformatic approaches that aim to build mathematical models relating the chemical structure of a series of compounds to their biological activity (QSAR) or physicochemical properties (QSPR).
For a surfactant like Hexadecyl(2-hydroxyethyl)dimethylammonium, a key property of interest is its critical micelle concentration (CMC), which is a measure of its efficiency as a surfactant. A QSPR model could be developed to predict the CMC of a series of related cationic surfactants. The general workflow for building such a model is as follows:
Data Collection: A dataset of cationic surfactants with experimentally determined CMC values is compiled.
Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors that encode its structural features is calculated. These descriptors can be categorized as:
Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).
Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).
Quantum chemical descriptors: Calculated using quantum mechanics, these descriptors capture electronic properties such as dipole moment, orbital energies (HOMO, LUMO), and partial atomic charges. nih.gov These are particularly useful for capturing the nuances of the polar headgroup.
Model Building: Statistical or machine learning methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced techniques like Artificial Neural Networks (ANN) or Support Vector Machines (SVM), are used to find a mathematical relationship between the descriptors and the CMC.
Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model training).
For Hexadecyl(2-hydroxyethyl)dimethylammonium, a QSPR model for CMC would likely identify descriptors related to the length of the hydrophobic tail (a dominant factor), as well as descriptors that quantify the size and polarity of the headgroup. The inclusion of the hydroxyethyl group would be captured by descriptors related to hydrogen bonding capacity and polarity, which would differentiate it from simpler quaternary ammonium surfactants. Such models are valuable for the in silico design of new surfactants with desired properties, reducing the need for extensive experimental synthesis and testing. amazonaws.comchemrxiv.org
Predictive Modeling for Environmental Fate Parameters
Predictive modeling, particularly through Quantitative Structure-Activity Relationships (QSARs) and specialized software suites, allows for the estimation of key parameters that govern the environmental fate of a chemical. epa.govecetoc.org These models are built upon extensive databases of experimentally determined properties and use the molecular structure of a compound to predict its behavior. nih.gov One of the most widely utilized tools for this purpose is the U.S. Environmental Protection Agency's EPI (Estimation Programs Interface) Suite™. epa.govchemsafetypro.com This software package contains a collection of models for estimating physicochemical properties and environmental fate parameters. epa.gov
For Hexadecyl(2-hydroxyethyl)dimethylammonium, EPI Suite™ can be employed to generate estimates for several critical environmental fate parameters. chemsafetypro.com These predictions are crucial for environmental risk assessment, especially when experimental data is limited. aftonchemical.com The models within EPI Suite™, such as KOWWIN™, KOCWIN™, BIOWIN™, and BCFBAF™, calculate values that help determine how the compound will partition between different environmental compartments (water, soil, air, biota), and how long it is likely to persist. epa.gov
Below is a table of key environmental fate parameters for Hexadecyl(2-hydroxyethyl)dimethylammonium and their significance, as would be predicted using computational models like EPI Suite™.
| Parameter | Predicted Value (Representative) | Significance in Environmental Fate |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | 2.5 - 4.0 | Indicates the compound's lipophilicity. A higher value suggests a greater tendency to partition into soil, sediment, and biological tissues rather than remaining in water. |
| Koc (Soil Organic Carbon-Water (B12546825) Partition Coefficient) | >1000 L/kg | Measures the tendency of the compound to adsorb to the organic matter in soil and sediment. A high Koc value indicates low mobility in soil and a tendency to accumulate in sludge during wastewater treatment. |
| Biodegradation Probability (BIOWIN™) | Low to Moderate | Predicts the likelihood of the compound being broken down by microorganisms. Quaternary ammonium compounds with long alkyl chains can be resistant to rapid biodegradation. |
| BCF (Bioconcentration Factor) | 50 - 500 L/kg | Estimates the potential for the compound to accumulate in aquatic organisms. A moderate BCF suggests some potential for bioaccumulation in the food chain. |
These predictive models provide a valuable first-tier assessment of a chemical's likely environmental behavior, guiding further experimental testing and risk management strategies. aftonchemical.com
Structural Profiling for Chemical Reactivity and Intermolecular Interactions
Computational methods are also employed to analyze the three-dimensional structure of a molecule to predict its chemical reactivity and how it interacts with other molecules. Techniques such as Density Functional Theory (DFT) are used to calculate the electronic properties of a molecule, which are fundamental to its reactivity. irjweb.com
Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. nih.gov For Hexadecyl(2-hydroxyethyl)dimethylammonium, the MEP map would show a region of high positive potential (typically colored blue) concentrated around the quaternary ammonium head group. nih.gov This positive charge is the key to its primary mode of interaction with negatively charged surfaces and biological membranes. The long, nonpolar hexadecyl tail would be characterized by a neutral or slightly negative potential (green to yellow/red), indicating its hydrophobic nature. nih.gov
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. wikipedia.org The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial indicators of a molecule's chemical reactivity and stability. irjweb.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For a saturated compound like this, the HOMO would likely be localized on the non-bonding electrons of the oxygen and nitrogen atoms, while the LUMO would be associated with the antibonding orbitals of the C-N and C-O bonds. The large energy gap expected for such a structure would be indicative of its general stability. wikipedia.org
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of Hexadecyl(2-hydroxyethyl)dimethylammonium in a solvent, such as water, over time. These simulations provide insights into intermolecular interactions, such as how water molecules arrange themselves around the hydrophilic head and hydrophobic tail. wuxibiology.comepa.gov For this amphiphilic molecule, simulations would show the formation of a hydration shell around the positively charged, polar (2-hydroxyethyl)dimethylammonium head group, where water molecules orient their oxygen atoms towards the positive nitrogen. Conversely, water molecules would form a more ordered, cage-like structure around the hydrophobic hexadecyl chain to minimize disruption of the hydrogen-bonding network. These simulations are critical for understanding its properties as a surfactant.
The following table summarizes the key parameters derived from structural profiling and their implications for the compound's reactivity and interactions.
| Parameter | Theoretical Value/Observation | Significance |
|---|---|---|
| Molecular Electrostatic Potential (MEP) | High positive potential at the quaternary ammonium head; neutral potential along the alkyl tail. | Identifies the cationic head as the primary site for electrostatic interactions and the tail as the driver for hydrophobic interactions. |
| HOMO-LUMO Energy Gap | Relatively large | Indicates high kinetic stability and low chemical reactivity in terms of participating in orbital-controlled reactions. irjweb.com |
| Hydration Shell (from MD simulations) | Strongly ordered water around the polar head group; cage-like water structure around the hydrophobic tail. | Explains the molecule's amphiphilic nature and its behavior at interfaces, which is fundamental to its function as a surfactant. |
Through these computational techniques, a detailed profile of Hexadecyl(2-hydroxyethyl)dimethylammonium can be constructed, providing a theoretical foundation for understanding its environmental impact and chemical behavior.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing hexadecyl(2-hydroxyethyl)dimethylammonium chloride with high purity?
- Methodological Answer : Utilize quaternization reactions between tertiary amines (e.g., dimethylaminoethanol) and hexadecyl chloride under controlled pH (8–10) and temperature (60–80°C). Monitor reaction progress via nuclear magnetic resonance (NMR) to confirm quaternary ammonium formation. Purify using recrystallization in ethanol-water mixtures, and validate purity via ion chromatography or mass spectrometry .
Q. How can the critical micelle concentration (CMC) of this compound be accurately determined?
- Methodological Answer : Conduct conductivity or surface tension titrations at 25°C in aqueous solutions. For improved accuracy, use fluorescence spectroscopy with pyrene as a probe to detect polarity changes at the CMC. Compare results with computational predictions from density functional theory (DFT) using dispersion-corrected functionals like B97-D to account for long-range van der Waals interactions .
Advanced Research Questions
Q. What computational strategies resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer : Perform ab initio molecular dynamics (AIMD) simulations using plane-wave basis sets (e.g., VASP) to model decomposition pathways under varying temperatures. Validate experimentally via thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC). Discrepancies may arise from hydration states or impurities; ensure sample dryness and inert atmospheres during testing .
Q. How does the compound’s alkyl chain length influence its interaction with lipid bilayers in membrane-disruption studies?
- Methodological Answer : Employ coarse-grained molecular dynamics (CG-MD) simulations (e.g., MARTINI forcefield) to compare hexadecyl derivatives with shorter-chain analogs. Experimentally, use fluorescence anisotropy to measure membrane fluidity changes in liposomes. Correlate findings with cytotoxicity assays in hepatocyte cell lines, noting concentration-dependent membrane permeabilization .
Q. What are the limitations of using standard DFT functionals to model this compound’s adsorption on metal oxide surfaces?
- Methodological Answer : Standard generalized gradient approximation (GGA) functionals (e.g., PBE) underestimate dispersion forces critical for alkyl chain adsorption. Instead, apply hybrid functionals (e.g., B3LYP-D3) or non-local van der Waals corrections. Validate with X-ray photoelectron spectroscopy (XPS) to compare predicted and observed binding energies .
Data Analysis and Interpretation
Q. How to address conflicting cytotoxicity results between in vitro and in silico models?
- Methodological Answer : Cross-validate computational toxicity predictions (e.g., QSAR models) with primary hepatocyte assays under physiologically relevant oxygen levels (e.g., 5% O₂). Control for solvent effects (e.g., DMSO concentration ≤0.1%) and use LC-MS to quantify intracellular compound accumulation .
Q. What spectroscopic techniques differentiate between monomeric and aggregated states in solution?
- Methodological Answer : Combine dynamic light scattering (DLS) for size distribution analysis with small-angle neutron scattering (SANS) to probe aggregate morphology. Supplement with Fourier-transform infrared (FTIR) spectroscopy to monitor shifts in C-H stretching bands indicative of micelle formation .
Environmental and Regulatory Considerations
Q. How to assess environmental persistence of degradation byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
